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‘ Compound of Interest

Ethyl 4-chloro-8-cyanoquinoline-3-
Compound Name:
carboxylate

Cat. No.: B1350530

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 4-chloro-8-cyanoquinoline-3-
carboxylate

This guide provides a detailed technical overview of the spectroscopic properties of Ethyl 4-chloro-8-
cyanoquinoline-3-carboxylate, a substituted quinoline derivative of interest to researchers in medicinal
chemistry and drug discovery. Quinoline scaffolds are significant pharmacophores known for a wide range
of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3] Understanding
the precise structure and electronic properties of novel derivatives like this one is paramount for elucidating
structure-activity relationships (SAR) and advancing drug development programs.

Due to the limited availability of published experimental spectra for this specific molecule, this guide will
focus on a detailed prediction and interpretation of its expected spectroscopic data based on first principles
and comparative analysis with structurally related compounds. This approach provides a robust framework
for researchers to identify and characterize this molecule.

Molecular Structure and Physicochemical Properties

Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate is a heterocyclic compound featuring a quinoline core.
The structure is characterized by three key substituents: a chlorine atom at position 4, a cyano group at
position 8, and an ethyl carboxylate group at position 3. These substituents critically influence the
molecule’'s electronic distribution and, consequently, its spectroscopic signatures.
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Property Value Source
Molecular Formula C13H9CIN20:2 [4]
Molecular Weight 260.67 g/mol [4]
Monoisotopic Mass 260.0352552 Da [4]
ethyl 4-chloro-8-cyanoquinoline-3-
IUPAC Name (4]
carboxylate

CAS Number 77173-67-2 [4]

digraph "structure" {

graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#5F6368"];

// Define nodes for atoms
Cl [label="C"];

C2 [label="C"];

C3 [label="C"];

C4 [label="C"];

C5 [label="C"];

C6 [label="C"];

N1 [label="N"];

C7 [label="C"];

C8 [label="C"1;

C9 [label="C"];

C10 [label="C"];

Cl [label="Cl", fontcolor="#EA4335"];
C ester [label="C"];

0 esterl [label="0"1;

0 ester2 [label="0"1;
CH2 ethyl [label="CH:2"];
CH3 ethyl [label="CHs3"];
C cyano [label="C"];

N cyano [label="N"];
H2[label="H"];
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H5[label="H"];
H6[label="H"];
H7 [label="H"];

// Define positions (adjust as needed for better layout)
Cl [pos="0,1'"];

C2 [pos="1,1.5!"];

C3 [pos="2,1!"];

C4 [pos="2,0!"T;

C5 [pos="1,-0.5!"1;

C6 [pos="0,0!'"1;

N1 [pos="-1,0.5!"];

C7 [pos="-1,-0.5!"];

C8 [pos="-2,0!"];

C9 [pos="-2,1!"1;

Cl10 [pos="-1,1.5!"];

Cl [pos="3,1.5!"];

C ester [pos="3,-0.5!"];
0 esterl [pos="3,-1.5!"];
0 ester2 [pos="4,0!"];
CH2 ethyl [pos="5,0!"1;
CH3 ethyl [pos="6,0!"];
C cyano [pos="-3,1.5!"];
N cyano [pos="-4,2!"];
H2[pos="1,2.5!"];
H5[pos="1,-1.5!"];
H6[pos="-0.5,-1!"];

H7 [pos="-2.5,-0.5!"];

// Define bonds

Cl -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1350530?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Cl -- NI;
N1l -- C7;
C7 -- Co6;
C7 -- C8;
c8 -- C9;
C9 -- C10;
Cl0 -- C1;
c3 -- CL;

C4 -- C ester;

C ester -- 0 esterl [style=double];
C ester -- 0 ester2;

0 ester2 -- CH2 ethyl;

CH2 ethyl -- CH3 ethyl;

C9 -- C cyano;

C cyano -- N cyano [style=triple];
C2 -- H2;

C5 -- H5;
C8 -- H7;
Cl0 -- H6;

// Manually add labels for clarity
label 2 [label="2", pos="1.2, 1.8!"

fontsize=10];

label 3 [label="3", pos="2.3, 1.2!", fontsize=10];
label 4 [label="4", pos="2.3, -0.2!", fontsize=10];
label 4a [label="4a", pos="1.2, -0.8!", fontsize=10];
label 5 [label="5", pos="-0.2, -1.2!", fontsize=10];
label 6 [label="6", pos="-1.8, -1.2!", fontsize=10];
label 7 [label="7", pos="-2.8, -0.2!", fontsize=10];
label 8 [label="8", pos="-2.8, 1.2!", fontsize=10];
label 8a [label="8a", pos="-1.2, 1.8!", fontsize=10];

}

Caption: Chemical structure of Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic
molecules. The predicted spectra are based on established chemical shift theory and data from analogous
quinoline structures.[5][6]

Predicted 'H NMR Spectrum (500 MHz, CDCI3)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline
core and the protons of the ethyl ester group. The electron-withdrawing nature of the cyano, chloro, and
carboxylate groups will generally shift the aromatic protons downfield.
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Chemical Shift

Multiplicity Integration Assighment Rationale
(3, ppm)

The proton at C-2 is
adjacent to the ring
nitrogen and is
~9.1-9.3 Singlet (s) 1H H-2 significantly
deshielded,
appearing far
downfield.

H-5 is ortho to the
electron-
withdrawing cyano
Doublet of doublets group at C-8,
~8.3-85 1H H-5 o
(dd) resulting in a
downfield shift. It
will be coupled to

H-6 and H-7.

H-7 is ortho to the

cyano group and
Doublet of doublets . )
~8.1-8.3 (dd) 1H H-7 will be shifted
downfield, coupled

to H-5 and H-6.

H-6 is coupled to
both H-5 and H-7,
appearing as a
~7.8-8.0 Triplet (t) 1H H-6 triplet. Its chemical
shift is influenced
by the surrounding

protons.

The methylene
protons of the ethyl
group are adjacent
to the ester oxygen,
~45-4.7 Quartet (q) 2H -OCH2CHs . i

causing a downfield
shift. They are split
into a quartet by the

methyl protons.
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The terminal methyl
protons of the ethyl
] group are split into
~1.4-16 Triplet (t) 3H -OCH2CHs )
a triplet by the
adjacent methylene

protons.

Predicted **C NMR Spectrum (125 MHz, CDCIs)

The 13C NMR spectrum is expected to show 13 distinct signals, corresponding to each unique carbon atom
in the molecule. The chemical shifts are predicted based on standard ranges for sp2 and sp3 hybridized
carbons and the electronic effects of the substituents.[7][8]
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Chemical Shift (3, ppm)

Assignment

Rationale

~164 - 166

C=0 (Ester)

Carbonyl carbons appear
significantly downfield. This range

is typical for esters.[9]

~150 - 152

C-2

Carbon adjacent to nitrogen in a
heteroaromatic system is highly
deshielded.

~148 - 150

Attached to an electronegative
chlorine atom, this carbon is shifted

downfield.

~146 - 148

C-8a

A quaternary carbon at the fusion

of the two rings.

~135-137

C-5

Aromatic CH carbon, shifted
downfield by the adjacent cyano

group.

~130 - 132

C-7

Aromatic CH carbon, also

influenced by the ortho cyano

group.

~128 - 130

C-6

Aromatic CH carbon.

~125 - 127

C-4a

Quaternary carbon at the ring

junction.

~122 - 124

Quaternary carbon attached to the

ester group.

~116 - 118

C=N (Cyano)

The cyano carbon has a
characteristic chemical shift in this

region.

~110- 112

C-8

Quaternary carbon bearing the

cyano group.

~62 - 64

-OCH2CHs

The methylene carbon is attached
to oxygen, causing a downfield

shift into this range.

~14 - 15

-OCH2CHs

The terminal methyl carbon is a

typical upfield alkyl signal.
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a
molecule. For Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate, Electron lonization (EI) would likely lead
to fragmentation, while Electrospray lonization (ESI) would show the protonated molecular ion.

Predicted Hiﬂh'RESQlll”ﬂ[] MS ‘ES|+'

mlz Adduct Formula Calculated Mass
261.04253 [M+H]* C13H10CIN202* 261.04255
283.02447 [M+Na]* Ci13H9CIN2NaO2* 283.02449

Data predicted by PubChem.[10]

Plausible El Fragmentation Pathway

Under EI conditions, the molecular ion (M*") at m/z 260/262 (due to 3>ClI/3’Cl isotopes) would be observed.

Key fragmentation steps would involve the loss of the ethyl and ester functionalities.
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[M - C2Hs]*
ﬂv m/z = 231/233
[M]*
m/z = 260/262 [ *OC2Hs

[M - OC2Hs]*
m/z = 215/217

-COo _| [F2-cCOl*

-«Cl

»

" m/z =187/189

| m/z =152

[F3-CII* -HCN _ [ [F4 - HCN]*

m/z = 125

Dissolve in
CDCls (NMR) or
MeOH/ACN (MS)

Sample Preparation

Pure Compound
(>98% purity)
Prepare KBr pellet
or neat film (IR)

/

Acquire 'H, 3C, DEPT
(500 MHz Spectrometer)

Spectroscopic /-‘\ 'nalysis

Acquire HRMS
(ESI-TOF/Orbitrap)

N\

Acquire Spectrum
(FTIR Spectrometer)

Data Pr"cessing

Process spectra:
- Baseline correction
- Phasing (NMR)
- Peak picking

A4

Correlate & Interpret Dataj

Click to download full resolution via product page
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~ Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no
warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your
experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b1350530?utm_src=pdf-custom-synthesis
https://www.benthamscience.com/article/107481
https://www.nbinno.com/article/other-organic-chemicals/broad-applications-quinoline-derivatives-pharmaceuticals-materials-wn
https://pubs.rsc.org/en/content/articlehtml/2022/ra/d2ra02896d
https://pubs.rsc.org/en/content/articlehtml/2022/ra/d2ra02896d
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-4-chloro-8-cyanoquinoline-3-carboxylate
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-4-chloro-8-cyanoquinoline-3-carboxylate
https://pmc.ncbi.nlm.nih.gov/articles/PMC12679463/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12679463/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12679463/
https://www.rsc.org/suppdata/c7/nj/c7nj00063d/c7nj00063d1.pdf
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/13%3A_Structure_Determination_-_Nuclear_Magnetic_Resonance_Spectroscopy/13.11%3A_Characteristics_of_C_NMR_Spectroscopy
https://www.docbrown.info/page06/spectra/ethyl-ethanoate-nmr13c.htm
https://www.docbrown.info/page06/spectra/ethyl-ethanoate-nmr13c.htm
https://pubchemlite.lcsb.uni.lu/e/compound/3761179
https://pubchemlite.lcsb.uni.lu/e/compound/3761179
https://www.benchchem.com/product/b1350530#spectroscopic-data-for-ethyl-4-chloro-8-cyanoquinoline-3-carboxylate
https://www.benchchem.com/product/b1350530#spectroscopic-data-for-ethyl-4-chloro-8-cyanoquinoline-3-carboxylate
https://www.benchchem.com/product/b1350530#spectroscopic-data-for-ethyl-4-chloro-8-cyanoquinoline-3-carboxylate
https://www.benchchem.com/product/b1350530#spectroscopic-data-for-ethyl-4-chloro-8-cyanoquinoline-3-carboxylate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1350530?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of essential and ress Hast

advanced chemicals, empowering scientists and researchers to Ontario, CA 91761, United States

drive progress in science and industry. Phone: (601) 213-4426

Email: info@benchchem.com
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